molecular formula C11H14FNOS B6970897 3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol

3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol

Cat. No.: B6970897
M. Wt: 227.30 g/mol
InChI Key: FHEXWXCGYLSTIA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol is an organic compound that features a fluorine atom, a thiomorpholine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol typically involves the reaction of 3-fluorophenol with thiomorpholine and formaldehyde. One common method involves mixing 3-fluorophenol with thiomorpholine and formaldehyde in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods using infrared light activation have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-hydroxy-5-(thiomorpholin-4-ylmethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiomorpholine ring can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Similar structure but lacks the thiomorpholine ring.

    3-Fluoro-4-(thiomorpholin-4-ylmethyl)benzenethiol: Similar but with a thiol group instead of a phenol group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of a phenol group

Uniqueness

3-Fluoro-5-(thiomorpholin-4-ylmethyl)phenol is unique due to the presence of both a fluorine atom and a thiomorpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-fluoro-5-(thiomorpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNOS/c12-10-5-9(6-11(14)7-10)8-13-1-3-15-4-2-13/h5-7,14H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEXWXCGYLSTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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